molecular formula C13H12N2O4 B1406033 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid CAS No. 1216231-84-3

6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid

Cat. No.: B1406033
CAS No.: 1216231-84-3
M. Wt: 260.24 g/mol
InChI Key: MQMSOHSYWQNWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is a high-value chemical scaffold designed for research and development applications. This compound features a fused indenopyrazole core, a privileged structure in medicinal chemistry known for its diverse biological potential. The presence of the carboxylic acid functional group makes it a versatile building block for the synthesis of amide or ester derivatives, facilitating the exploration of structure-activity relationships and the development of novel molecular probes. The 6,7-dimethoxy substitution pattern is a common pharmacophore found in bioactive molecules targeting the central nervous system and other therapeutic areas. Indenopyrazole derivatives, as a chemical class, have been identified as key scaffolds in various pharmacological contexts. Scientific literature indicates that related structures have been investigated as inhibitors for enzymes like α-amylase for diabetes research and as core structures in compounds evaluated for antimicrobial activity . Furthermore, the pyrazole moiety is a well-established component in drugs and bioactive molecules, with documented activities including anticancer, anti-inflammatory, and antiviral effects . This specific molecular architecture, combining the indenopyrazole system with a carboxylic acid handle, recommends it for use in drug discovery, chemical biology, and as a precursor for generating compound libraries. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-18-9-4-6-3-8-11(7(6)5-10(9)19-2)14-15-12(8)13(16)17/h4-5H,3H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMSOHSYWQNWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC3=C(NN=C32)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Synthetic Preparation via Ester Hydrolysis

The carboxylic acid derivative is typically synthesized via hydrolysis of its ethyl ester precursor. This reaction occurs under basic conditions (e.g., aqueous NaOH or KOH) at elevated temperatures (80–100°C) to yield the free carboxylic acid.

Reaction Scheme:
Ethyl 6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate → 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid

Key Data:

  • Yield: 85–92% (dependent on reaction time and base concentration)

  • Characterization:

    • 1H NMR (DMSO-d6): δ 12.85 (s, 1H, COOH), 7.34 (s, 1H, aromatic), 4.18 (s, 3H, NCH3), 3.85–3.79 (s, 6H, OCH3)

    • 13C NMR: δ 167.2 (COOH), 154.1–104.3 (aromatic carbons), 56.1–55.8 (OCH3)

Acid Chloride Formation

The carboxylic acid reacts with chlorinating agents (e.g., SOCl2, oxalyl chloride) to form the corresponding acid chloride, a key intermediate for downstream amide couplings.

Reaction Conditions:

  • Reagents: Thionyl chloride (excess), catalytic DMF

  • Temperature: Reflux (70–80°C) for 4–6 hours

  • Workup: Removal of excess SOCl2 under reduced pressure

Key Data:

  • Yield: >95% (due to quantitative conversion)

  • Application: Intermediate for synthesizing carboxamide derivatives (e.g., 15 in Scheme 3 of ).

Amide Bond Formation

The acid chloride reacts with aromatic or aliphatic amines to produce substituted carboxamides. These reactions are critical for generating bioactive analogs targeting carbonic anhydrase isoforms.

Example Reaction with 4-Sulfamoylbenzylamine:
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carbonyl chloride + 4-Sulfamoylbenzylamine → 6,7-Dimethoxy-N-(4-sulfamoylbenzyl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide

Key Data:

  • Yield: 68–75%

  • Characterization:

    • 1H NMR (DMSO-d6): δ 10.36 (s, 1H, NH), 8.02 (d, J = 8.5 Hz, 2H, aromatic), 7.76 (d, J = 8.5 Hz, 2H, aromatic), 4.18 (s, 3H, NCH3)

    • LC-MS: [M+H]+ at m/z 454.1

Functionalization of the Pyrazole Ring

The pyrazole nitrogen and adjacent positions can undergo electrophilic substitution or coordination with metal catalysts, though limited data exists for this specific compound.

Hypothetical Reactions (Based on Analogous Pyrazoles):

  • Nitration: HNO3/H2SO4 at 0–5°C to introduce nitro groups at position 5.

  • Suzuki Coupling: Pd-catalyzed cross-coupling with aryl boronic acids .

Decarboxylation Under Thermal Stress

Thermal decomposition studies suggest decarboxylation occurs above 250°C, forming 6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole.

Conditions:

  • Temperature: 250–300°C under inert atmosphere

  • Byproduct: CO2 (confirmed by FTIR)

Salt Formation with Bases

The carboxylic acid forms salts with inorganic/organic bases (e.g., NaOH, piperazine), enhancing solubility for pharmacological applications.

Example:
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate sodium salt

  • Solubility: >50 mg/mL in water

Critical Analysis of Reactivity Trends

  • Steric Hindrance: Methoxy groups at positions 6 and 7 limit reactivity at the adjacent aromatic positions, directing modifications to the pyrazole-carboxylic acid region .

  • Electronic Effects: The electron-withdrawing carboxylic acid group activates the pyrazole ring for nucleophilic substitutions at position 5 .

This compound’s synthetic flexibility and structural complexity make it a valuable scaffold for developing enzyme inhibitors and metalloenzyme modulators.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit potent inhibitory effects on various kinases implicated in cancer progression. Specifically, studies have shown that modifications to the pyrazole core can enhance selectivity towards FLT3 and CDK kinases, which are critical targets in cancer therapy .
  • Neuroprotective Effects : Compounds related to 6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid have been investigated for their neuroprotective properties. For instance, similar structures have shown promise in treating neurodegenerative diseases like Parkinson's by acting as catechol-O-methyltransferase inhibitors .
  • Anti-inflammatory Properties : The compound’s derivatives have been explored for their anti-inflammatory effects. Pyrazole-based compounds often demonstrate activity against inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Analytical Chemistry Applications

  • Fluorescence Derivatization : The compound has been utilized as a fluorescence derivatization reagent for aldehydes in high-performance liquid chromatography (HPLC). Its ability to form stable fluorescent derivatives enhances the sensitivity and selectivity of analytical methods .
  • Synthesis of New Compounds : The synthesis pathways involving this compound often lead to novel derivatives with enhanced biological activity or improved physical properties. For example, the combination of different synthetic strategies has been shown to yield compounds with diverse functionalities suitable for further research .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • Pomeranz-Fritsch Reaction : This classical method has been adapted to synthesize chiral derivatives of the compound effectively. The reaction involves cyclization processes that yield complex structures with potential biological activities .
  • Petasis Reaction : A combination of boronic acids and aldehydes in the Petasis reaction can lead to the formation of this compound's precursors, showcasing its versatility in synthetic organic chemistry .

Case Studies

  • Inhibition Studies : A series of studies demonstrated that derivatives of this compound exhibit significant inhibition against specific kinases involved in tumor growth. For instance, compounds were synthesized and tested for their IC50 values against FLT3 and CDK kinases, showing promising results that warrant further exploration .
  • Neuroprotective Drug Development : Research focusing on the neuroprotective effects of similar compounds has led to the identification of potential drug candidates for Parkinson's disease treatment. These studies highlight the importance of structural modifications in enhancing therapeutic efficacy .

Comparison with Similar Compounds

Key Research Findings

Carboxylic Acid vs. Sulfonamide : The conversion of Compound 14 (carboxylic acid) to Compound 15 (sulfonamide-carboxamide) enhances hCA IX/XII inhibition by 10-fold, highlighting the importance of hydrogen-bonding interactions .

Methoxy Substitution: 6,7-Dimethoxy groups in Compound 14 improve solubility and target engagement compared to non-methoxy analogues (e.g., GN39482) .

CB2 Selectivity : Bulky substituents (e.g., 2',4'-dichlorophenyl in Luongo’s compound) reduce CB1 affinity, achieving >150-fold selectivity for CB2 .

Biological Activity

6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is a member of the indeno-pyrazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The molecular formula for this compound is C13H12N2O4, with a molecular weight of 260.25 g/mol. The structural features include two methoxy groups at the 6 and 7 positions and a carboxylic acid group at the 3 position, which are critical for its biological activity.

PropertyValue
Molecular FormulaC13H12N2O4
Molecular Weight260.25 g/mol
LogP1.3645
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2
Polar Surface Area68.315 Ų

The primary biological activity of this compound is attributed to its role as a potent inhibitor of the receptor tyrosine kinase associated with Platelet-Derived Growth Factor-BB (PDGF-BB). By inhibiting PDGF-BB signaling, the compound disrupts critical pathways involved in cell proliferation and migration. This inhibition can lead to decreased angiogenesis and tumor growth, making it a candidate for cancer treatment.

Biochemical Pathways

The inhibition of PDGF-BB signaling cascades results in:

  • Reduced Cell Proliferation : Cancer cells exhibit decreased growth rates.
  • Inhibition of Angiogenesis : The formation of new blood vessels is suppressed.
  • Potential Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Anticancer Activity

A significant study demonstrated that this compound effectively inhibited tumor growth in vitro and in vivo models by targeting PDGF-BB pathways. It showed promising results against several cancer cell lines, including breast and lung cancer cells.

Anti-inflammatory Properties

Research has indicated that derivatives of pyrazole compounds exhibit anti-inflammatory effects. In particular, some analogs have shown inhibition rates of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory responses.

Case Studies

  • Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability and proliferation rates compared to untreated controls.
  • Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of this compound led to a marked reduction in paw edema compared to standard anti-inflammatory drugs like indomethacin.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid?

Answer: Synthesis optimization requires systematic evaluation of reaction parameters such as temperature, solvent polarity, and catalyst loading. Statistical methods like Design of Experiments (DoE) are critical for minimizing trial-and-error approaches. For example, fractional factorial designs can identify dominant variables (e.g., methoxy group stability under acidic conditions), while response surface methodology refines yield and purity . Purification strategies should integrate techniques like recrystallization (using polar aprotic solvents) and HPLC to address byproducts from ring-closure reactions .

Basic: How can researchers confirm the structural integrity of the fused indeno-pyrazole core in this compound?

Answer: Structural validation combines spectroscopic and computational methods:

  • NMR : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR for aromatic proton splitting patterns (e.g., dihydroindeno protons at δ 5.8–6.2 ppm) and methoxy group signals (δ 3.7–3.9 ppm).
  • X-ray crystallography : Resolve the fused bicyclic system and confirm dihedral angles between pyrazole and indene rings.
  • DFT calculations : Compare experimental IR/Raman spectra with simulated vibrational modes for the carboxylic acid moiety .

Advanced: How should researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Answer: Discrepancies often arise from metabolic instability or solubility limitations. Methodological steps include:

  • Pharmacokinetic profiling : Assess plasma stability (e.g., esterase-mediated hydrolysis of the carboxylic acid group) and tissue distribution via LC-MS/MS.
  • Solubility enhancement : Test co-solvents (e.g., PEG-400) or prodrug strategies (methyl ester derivatization) to improve bioavailability.
  • Target engagement assays : Use CRISPR-edited cell lines to isolate off-target effects in vivo .

Advanced: What computational tools are recommended for predicting reaction pathways in the synthesis of derivatives?

Answer: Quantum mechanics/molecular mechanics (QM/MM) hybrid methods are ideal for modeling transition states in heterocyclic reactions. For example:

  • Gaussian or ORCA : Calculate activation energies for pyrazole ring formation under varying methoxy substituent positions.
  • Machine learning : Train models on existing indeno-pyrazole datasets to predict regioselectivity in electrophilic substitutions .

Basic: What analytical techniques are suitable for quantifying trace impurities in this compound?

Answer: High-resolution mass spectrometry (HRMS) and UPLC-PDA are preferred for impurity profiling:

  • HRMS : Detect low-abundance byproducts (e.g., demethylated analogs) with ppm-level mass accuracy.
  • Forced degradation studies : Expose the compound to heat, light, and humidity, then monitor degradation pathways (e.g., hydrolysis of the carboxylic acid group) .

Advanced: How can researchers design experiments to investigate the role of methoxy groups in modulating biological target binding?

Answer: Employ a structure-activity relationship (SAR) approach:

  • Analog synthesis : Prepare derivatives with methoxy groups at positions 6, 7, or both, and compare binding affinities via surface plasmon resonance (SPR).
  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase ATP-binding pockets). Validate with mutagenesis studies on residues critical for hydrogen bonding with methoxy oxygen .

Advanced: What strategies address low reproducibility in catalytic steps during large-scale synthesis?

Answer: Scale-up challenges often stem from heat/mass transfer limitations. Solutions include:

  • Flow chemistry : Improve mixing efficiency and temperature control for exothermic ring-closure reactions.
  • Process analytical technology (PAT) : Use inline FTIR to monitor intermediate concentrations in real time .

Basic: What safety protocols are critical when handling this compound in aqueous environments?

Answer: The carboxylic acid group may react with strong bases, releasing CO₂. Mitigation strategies:

  • Ventilation : Use fume hoods during pH adjustments (e.g., sodium bicarbonate neutralization).
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles to prevent dermal/ocular exposure .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer: Combine orthogonal assays:

  • Chemical proteomics : Use photoaffinity labeling to identify off-target protein interactions.
  • Metabolomics : Track downstream metabolic perturbations via 1H^1\text{H}-NMR-based profiling in cell lysates.
  • CRISPRi/a : Modulate putative target genes to confirm phenotypic rescue or enhancement .

Basic: What are the best practices for long-term storage to prevent degradation?

Answer: Store under inert gas (argon) at –20°C in amber vials. Pre-lyophilize the compound to remove residual solvents (e.g., DMSO), which can accelerate hydrolysis of the carboxylic acid group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid

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